N-({[(4-chlorophenyl)methoxy]imino}methyl)-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide
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Overview
Description
N-({[(4-chlorophenyl)methoxy]imino}methyl)-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(4-chlorophenyl)methoxy]imino}methyl)-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide typically involves multiple steps. One common method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then reacted with 5-cyano-3-methyl-4-phenylthiophene-2-carboxylic acid chloride in the presence of a base to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-({[(4-chlorophenyl)methoxy]imino}methyl)-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-({[(4-chlorophenyl)methoxy]imino}methyl)-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-({[(4-chlorophenyl)methoxy]imino}methyl)-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: Known for its anticancer and antiviral activities.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
Uniqueness
N-({[(4-chlorophenyl)methoxy]imino}methyl)-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its thiophene core, combined with the cyano and carboxamide groups, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H16ClN3O2S |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methoxyiminomethyl]-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C21H16ClN3O2S/c1-14-19(16-5-3-2-4-6-16)18(11-23)28-20(14)21(26)24-13-25-27-12-15-7-9-17(22)10-8-15/h2-10,13H,12H2,1H3,(H,24,25,26) |
InChI Key |
DONVVOKAANQBHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)NC=NOCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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